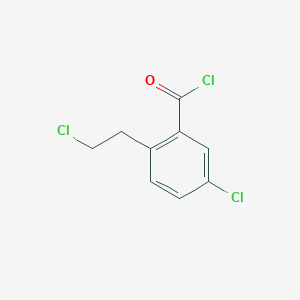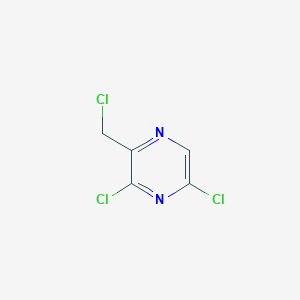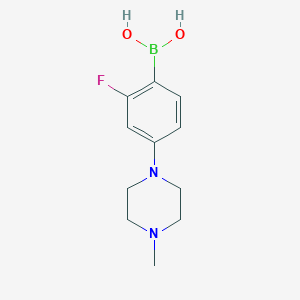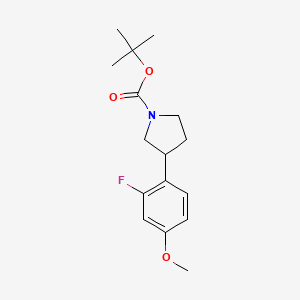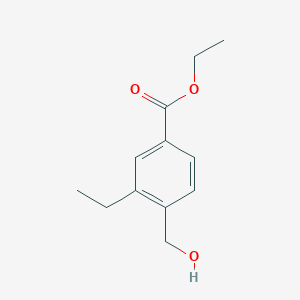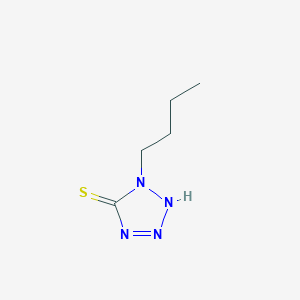![molecular formula C11H11NO2 B13663155 2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4H-benzo[d][1,3]oxazines involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method yields the desired heterocycles in modest to good chemical yields under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere . Another method involves the Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride to produce bicyclic 1,3-oxazin-4-ones .
Industrial Production Methods
Industrial production methods for 2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7,9-Trimethyl-4H-pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one: This compound has a similar structure but includes a thieno ring, which may confer different biological activities.
4H-benzo[d][1,3]dioxin-4-one: Another related compound with a dioxin ring, used in various chemical and biological applications.
Uniqueness
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,7,8-trimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-6-4-5-9-10(7(6)2)12-8(3)14-11(9)13/h4-5H,1-3H3 |
InChI Key |
UQZYEMXBJJAHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)OC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


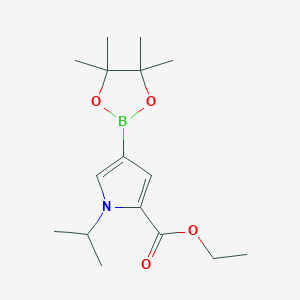

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
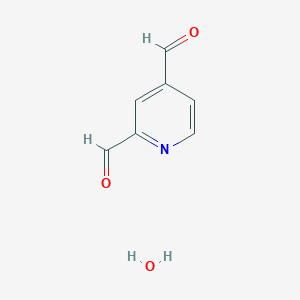

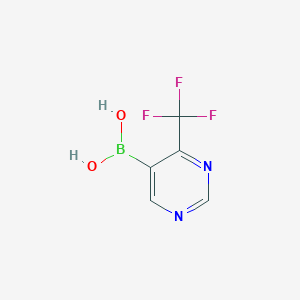

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
